molecular formula C8H20N2 B1605029 2,5-Dimethylhexane-2,5-diamine CAS No. 23578-35-0

2,5-Dimethylhexane-2,5-diamine

Cat. No.: B1605029
CAS No.: 23578-35-0
M. Wt: 144.26 g/mol
InChI Key: JWTVQZQPKHXGFM-UHFFFAOYSA-N
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Description

2,5-Dimethylhexane-2,5-diamine is a chemical compound with the molecular formula C8H20N2. It is a branched diamine, which means it contains two amine groups attached to a branched carbon chain. It is commonly used in various industrial applications, including the production of nylon, polyurethane, and epoxy resins .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,5-Dimethylhexane-2,5-diamine. For instance, it is soluble in water , which could impact its distribution and interaction with targets. It is also stable under normal conditions , but can react with strong oxidizing agents , which could affect its stability and efficacy.

Biochemical Analysis

Biochemical Properties

2,5-Hexanediamine, 2,5-dimethyl- plays a significant role in biochemical reactions, particularly in the synthesis of polymers and as a cross-linking agent. It interacts with various enzymes and proteins, facilitating the formation of stable complexes. For instance, it can act as a substrate for transaminases, which catalyze the transfer of amino groups. The interaction between 2,5-Hexanediamine, 2,5-dimethyl- and these enzymes is crucial for the synthesis of polyamides and other nitrogen-containing compounds .

Cellular Effects

2,5-Hexanediamine, 2,5-dimethyl- has notable effects on cellular processes. It influences cell signaling pathways by modulating the activity of key enzymes involved in signal transduction. This compound can affect gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cellular metabolism and growth. Additionally, 2,5-Hexanediamine, 2,5-dimethyl- can alter cellular metabolism by affecting the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of 2,5-Hexanediamine, 2,5-dimethyl- involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. This compound can also influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-Hexanediamine, 2,5-dimethyl- can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,5-Hexanediamine, 2,5-dimethyl- is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of 2,5-Hexanediamine, 2,5-dimethyl- vary with different dosages in animal models. At low doses, it can promote cellular growth and metabolism, while at high doses, it may exhibit toxic effects, such as cellular apoptosis and necrosis. The threshold effects observed in these studies highlight the importance of dosage optimization to minimize adverse effects .

Metabolic Pathways

2,5-Hexanediamine, 2,5-dimethyl- is involved in several metabolic pathways, including the synthesis of polyamides and other nitrogen-containing compounds. It interacts with enzymes such as transaminases and dehydrogenases, which facilitate its incorporation into metabolic intermediates. These interactions can affect metabolic flux and the levels of various metabolites .

Transport and Distribution

Within cells and tissues, 2,5-Hexanediamine, 2,5-dimethyl- is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The transport and distribution of this compound are crucial for its biological activity and efficacy.

Subcellular Localization

The subcellular localization of 2,5-Hexanediamine, 2,5-dimethyl- is determined by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its effects on cellular function. The localization of this compound is essential for its role in biochemical reactions and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylhexane-2,5-diamine typically involves the reductive amination of 2,5-hexanedione with ammonia or primary amines. This reaction is usually carried out in the presence of hydrogen and a suitable catalyst, such as Raney nickel or platinum oxide, under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound is often carried out using continuous-flow synthesis techniques. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylhexane-2,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Dimethylhexane-2,5-diamine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: 2,5-Dimethylhexane-2,5-diamine is unique due to its specific branched structure, which imparts distinct physical and chemical properties. This structure allows for unique interactions with other molecules, making it particularly useful in the production of specialized polymers and resins .

Properties

IUPAC Name

2,5-dimethylhexane-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2/c1-7(2,9)5-6-8(3,4)10/h5-6,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTVQZQPKHXGFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(C)(C)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066911
Record name 2,5-Hexanediamine, 2,5-dimethyl-
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Molecular Weight

144.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23578-35-0
Record name 2,5-Diamino-2,5-dimethylhexane
Source CAS Common Chemistry
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Record name 2,5-Hexanediamine, 2,5-dimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Hexanediamine, 2,5-dimethyl-
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Record name 2,5-Hexanediamine, 2,5-dimethyl-
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Record name 2,5-dimethylhexane-2,5-diamine
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Record name 2,5-Dimethyl-2,5-hexanediamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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